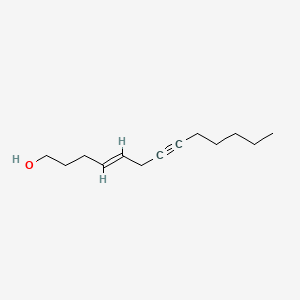

(E)-Tridec-4-en-7-yn-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

61565-24-0 |

|---|---|

Molecular Formula |

C13H22O |

Molecular Weight |

194.31 g/mol |

IUPAC Name |

(E)-tridec-4-en-7-yn-1-ol |

InChI |

InChI=1S/C13H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h9-10,14H,2-5,8,11-13H2,1H3/b10-9+ |

InChI Key |

LDQDYJTYBDXDFI-MDZDMXLPSA-N |

Isomeric SMILES |

CCCCCC#CC/C=C/CCCO |

Canonical SMILES |

CCCCCC#CCC=CCCCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for E Tridec 4 En 7 Yn 1 Ol and Analogous Polyunsaturated Architectures

Strategic Retrosynthetic Approaches

The retrosynthetic analysis of a molecule such as (E)-Tridec-4-en-7-yn-1-ol reveals several key disconnections that guide the synthetic strategy. The core structure consists of a C13 backbone with an (E)-alkene at the 4,5-position, an alkyne at the 7,8-position, and a terminal hydroxyl group. Common retrosynthetic strategies often involve disconnecting the molecule at the carbon-carbon bonds that form the enyne moiety.

A primary disconnection strategy involves a Sonogashira coupling reaction, which would form the C6-C7 bond by coupling a vinyl halide with a terminal alkyne. libretexts.orgwikipedia.org This approach breaks the molecule into two smaller, more readily available fragments. One fragment would be a vinyl halide containing the (E)-alkene and the alcohol functionality, and the other would be a terminal alkyne.

Alternatively, a Wittig-type olefination or a Horner-Wadsworth-Emmons (HWE) reaction can be employed to construct the (E)-alkene. wikipedia.orgwikipedia.org In this scenario, the disconnection is made at the C4-C5 double bond. This would involve an aldehyde precursor and a phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion. The choice between these methods often depends on the desired stereoselectivity and the functional group tolerance of the substrates.

Stereoselective Construction of the (E)-Alkene Moiety

The precise control of the geometry of the double bond is crucial in the synthesis of polyunsaturated molecules. For (E)-Tridec-4-en-7-yn-1-ol, the (E)-configuration of the C4-C5 double bond is a key structural feature. Several reliable methods are available for the stereoselective synthesis of (E)-alkenes.

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons Variants)

The Wittig reaction and its modifications are powerful tools for alkene synthesis. wikipedia.orgiitk.ac.in The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, generally favor the formation of (E)-alkenes. organic-chemistry.org This is attributed to the thermodynamic stability of the anti-oxaphosphetane intermediate. For non-stabilized ylides, the Schlosser modification can be employed to achieve high (E)-selectivity by converting the initially formed erythro-betaine to the more stable threo-betaine before elimination. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate carbanions, is particularly renowned for its high (E)-selectivity. wikipedia.orgnrochemistry.com The greater nucleophilicity and lower basicity of phosphonate carbanions compared to Wittig reagents allow for milder reaction conditions and broader substrate scope. nih.gov The formation of the (E)-alkene is favored due to the thermodynamic control of the reaction, where the anti-periplanar arrangement of the substituents in the transition state leading to the (E)-isomer is sterically preferred.

Below is a table summarizing typical conditions for achieving (E)-selectivity in HWE reactions.

| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | E/Z Ratio | Yield (%) |

| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | 25 | >95:5 | 90 |

| Triethyl phosphonoacetate | Heptanal | KHMDS | THF | -78 to 25 | >98:2 | 85 |

| Still-Gennari Phosphonate | Cyclohexanecarboxaldehyde | KHMDS | THF, 18-crown-6 | -78 | <5:95 (Z-selective) | 88 |

| Diethyl (cyanomethyl)phosphonate | Isovaleraldehyde | NaH | DME | 25 | >90:10 | 78 |

This table presents illustrative data compiled from various sources and is intended to show representative reaction outcomes.

Directed Hydrogenation of Alkyne Precursors

Another effective method for the stereoselective formation of (E)-alkenes is the reduction of an alkyne precursor. While catalytic hydrogenation of alkynes typically yields cis-alkenes (Z-isomers) using catalysts like Lindlar's catalyst, certain conditions can favor the formation of trans-alkenes (E-isomers).

The dissolving metal reduction, most commonly using sodium in liquid ammonia (B1221849) (Birch reduction conditions), is a classic method for the anti-addition of hydrogen across a triple bond, leading to the formation of an (E)-alkene. mdpi.com The mechanism involves the formation of a radical anion intermediate, which is protonated by ammonia. A second electron transfer and protonation then yield the trans-alkene. mdpi.com

More modern approaches involve transition metal-catalyzed transfer hydrogenation. For instance, ruthenium and iridium complexes have shown promise in the transfer hydrogenation of alkynes to (E)-alkenes.

The following table provides examples of reaction conditions for the directed hydrogenation of alkynes to (E)-alkenes.

| Alkyne Substrate | Catalyst/Reagent | Solvent | Temperature (°C) | E/Z Ratio | Yield (%) |

| Diphenylacetylene | Na/NH₃ | Liquid NH₃ | -78 | >98:2 | 95 |

| 3-Hexyne | Li/EtNH₂ | Ethylamine | -78 | >95:5 | 90 |

| 1-Phenyl-1-propyne | [Ru(cod)(cot)]/H₂ | Toluene | 80 | >99:1 | 88 |

| 4-Octyne | [Ir(cod)py(PCy₃)]PF₆/H₂ | CH₂Cl₂ | 25 | >99:1 | 92 |

This table contains representative data from various research articles to illustrate the outcomes of different hydrogenation methods.

Introduction and Manipulation of the Alkyne Functionality

The alkyne unit in (E)-Tridec-4-en-7-yn-1-ol can be introduced through various carbon-carbon bond-forming reactions or by isomerization of an existing alkyne.

Alkynylation and Coupling Reactions (e.g., Sonogashira, Grignard-based)

The Sonogashira coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. wikipedia.orgorganic-chemistry.org It typically involves the reaction of a vinyl or aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. libretexts.orgorganic-chemistry.org This reaction is instrumental in the synthesis of enynes and is known for its mild reaction conditions and tolerance of a wide range of functional groups.

The table below showcases typical conditions for Sonogashira coupling reactions.

| Vinyl Halide | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| (E)-1-Iodooct-1-ene | 1-Pentyne | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 25 | 85 |

| (E)-1-Bromostyrene | Phenylacetylene | PdCl₂(PPh₃)₂ (1) | CuI (2) | i-Pr₂NH | DMF | 60 | 92 |

| Vinyl triflate | 1-Hexyne | Pd(OAc)₂ (3) | CuI (5) | Et₃N | Acetonitrile | 50 | 78 |

| (E)-1-Iodo-4-penten-1-ol | 1-Heptyne | Pd(PPh₃)₄ (2.5) | CuI (5) | Piperidine | THF | 25 | 88 |

This table is a compilation of representative data from the literature to demonstrate the scope of the Sonogashira reaction.

Grignard-based alkynylation reactions provide an alternative route to internal alkynes. frontiersin.orgacs.org This involves the reaction of an alkynyl Grignard reagent with an electrophile, such as an alkyl halide. Iron-catalyzed cross-coupling of alkynyl Grignard reagents with alkyl halides has emerged as a powerful method for the synthesis of substituted alkynes under mild conditions. acs.org

Regioselective Alkyne Isomerization (e.g., Alkyne Zipper Reaction)

The alkyne zipper reaction is a powerful transformation that involves the isomerization of an internal alkyne to a terminal position. wikipedia.orgorganic-chemistry.orgwikipedia.org This reaction is typically carried out using a strong base, such as potassium 3-aminopropylamide (KAPA), and proceeds via a series of deprotonation-reprotonation steps involving allene (B1206475) intermediates. wikipedia.orgorganic-chemistry.org The reaction is driven by the formation of the thermodynamically less stable but kinetically favored terminal acetylide anion. organic-chemistry.org This methodology is particularly useful when a terminal alkyne is required for subsequent coupling reactions, and the synthesis of the corresponding internal alkyne is more straightforward. The presence of a hydroxyl group in the substrate, as in the case of long-chain alkynols, can influence the reaction, but successful isomerizations have been reported for such molecules. mdpi.comacs.org

The following table provides examples of alkyne zipper reactions on functionalized substrates.

| Internal Alkyne Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 5-Decyn-1-ol | KAPA | 1,3-Diaminopropane | 25 | 1 | 95 |

| 4-Dodecyn-1-ol | NaH/EDA | Ethylenediamine | 60 | 4 | 88 |

| 3-Methyl-5-tetradecyn-1-ol | KAPA | 1,3-Diaminopropane | 20 | 2 | 92 |

| 2-Undecyn-1-ol | LiAPA | 1,3-Diaminopropane | 0-25 | 3 | 90 |

This table presents data from various studies to illustrate the conditions and outcomes of the alkyne zipper reaction.

Selective Hydroxyl Group Installation and Protection Strategies

The hydroxyl group is a cornerstone in the synthesis of polyunsaturated alcohols, yet its high reactivity necessitates careful management through protection and deprotection sequences. libretexts.org The choice of a protecting group is critical; it must be easily introduced, stable under various reaction conditions, and readily removable without affecting other sensitive functionalities within the molecule. libretexts.org

Common strategies for hydroxyl protection involve conversion to ethers, esters, or acetals. libretexts.org For polyunsaturated systems, silyl (B83357) ethers are particularly favored due to their tunable stability and mild removal conditions. libretexts.orgharvard.edu The stability of silyl ethers generally increases with the steric bulk of the silicon substituents, following the trend: Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBDMS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS). harvard.edu This differential stability allows for selective deprotection, a key feature in multi-step syntheses. univpancasila.ac.idweebly.com For instance, a less stable silyl ether can be cleaved in the presence of a more robust one, enabling sequential reactions at different hydroxyl sites. weebly.com

The introduction of silyl groups is typically achieved by reacting the alcohol with a silyl halide (e.g., TBDMSCl) in the presence of a base like imidazole. researchgate.net Deprotection is often accomplished using fluoride (B91410) ion sources such as tetrabutylammonium (B224687) fluoride (TBAF). libretexts.orgharvard.edu

Another important class of protecting groups are acetals, such as the tetrahydropyranyl (THP) ether, which are stable under basic conditions but can be removed with acid. libretexts.orglibretexts.org Ester protecting groups, like acetyl (Ac) or benzoyl (Bz), are also employed and can be cleaved by acid or base hydrolysis. libretexts.orglibretexts.org The p-Methoxybenzyl (PMB) ether is another valuable protecting group that can be removed under oxidative conditions. libretexts.orgmdpi.com

The selective installation of a hydroxyl group at a specific position in a carbon chain is often achieved through stereospecific reactions. For example, the reduction of a corresponding ketone or the hydroboration-oxidation of an alkene can provide access to the desired alcohol with high regioselectivity and stereoselectivity. In the context of polyunsaturated systems, the strategic placement of a hydroxyl group is crucial for subsequent transformations that build the carbon skeleton.

Table 1: Common Hydroxyl Protecting Groups and Their Cleavage Conditions

| Protecting Group | Abbreviation | Formation Reagents | Cleavage Conditions |

| Trimethylsilyl | TMS | TMSCl, Imidazole | Mild acid, Fluoride ion |

| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, Imidazole | Acid, Fluoride ion |

| Triisopropylsilyl | TIPS | TIPSCl, Imidazole | Acid, Fluoride ion (more stable than TBDMS) |

| Tetrahydropyranyl | THP | Dihydropyran, Acid catalyst | Acid |

| Acetyl | Ac | Acetic anhydride, Base | Acid or Base |

| Benzoyl | Bz | Benzoyl chloride, Base | Acid or Base |

| p-Methoxybenzyl | PMB | PMB-Cl, Base | Oxidative cleavage (e.g., DDQ) |

This table is generated based on information from multiple sources. libretexts.orglibretexts.orgharvard.edumdpi.com

Convergent and Divergent Synthesis Strategies for Complex Polyunsaturated Systems

Divergent synthesis begins with a common core structure that is subsequently elaborated into a library of related compounds. sathyabama.ac.inslideshare.net This strategy is particularly useful for exploring structure-activity relationships by creating a range of analogs from a single precursor. Starting from a key intermediate, different reaction pathways can be employed to introduce variations in the carbon chain length, the position and geometry of the double and triple bonds, and the functional groups present. This allows for the systematic modification of the molecular architecture to generate a diverse set of polyunsaturated alcohols.

A powerful tool often employed in these strategies is enyne metathesis, a catalytic reaction that can form 1,3-diene units, which are common motifs in polyunsaturated natural products. beilstein-journals.org Ruthenium catalysts, such as the Grubbs catalysts, are frequently used to promote these transformations. beilstein-journals.org

Chemoenzymatic and Biocatalytic Approaches in Polyunsaturated Alcohol Synthesis

The integration of enzymes into synthetic routes, known as chemoenzymatic synthesis, offers significant advantages in terms of selectivity and sustainability. rug.nlnih.gov Enzymes operate under mild conditions and can exhibit remarkable chemo-, regio-, and stereoselectivity, often obviating the need for complex protection and deprotection steps. rug.nlnih.gov

For the synthesis of polyunsaturated alcohols, lipases are particularly useful enzymes. skemman.is They can catalyze the enantioselective acylation or hydrolysis of alcohols, providing a means for kinetic resolution of racemic mixtures. mdpi.com For example, Candida antarctica lipase (B570770) B (CAL-B) is a versatile biocatalyst used in the regioselective acylation of polyols. mdpi.comskemman.is

Alcohol dehydrogenases (ADHs) are another important class of enzymes that can be used for the stereoselective reduction of ketones to produce chiral alcohols or for the oxidation of racemic alcohols in deracemization processes. acs.org For instance, (R)-selective and (S)-selective ADHs can be used to obtain either enantiomer of a chiral alcohol with high enantiomeric excess. acs.org

Furthermore, peroxygenases can be employed for the oxidation of racemic propargylic alcohols to the corresponding ketones, which can then be stereoselectively reduced by an ADH. acs.org Photoenzymatic cascades have also been developed to convert unsaturated fatty acids into enantiomerically pure secondary fatty alcohols. constantsystems.com These biocatalytic methods provide access to valuable chiral building blocks for the synthesis of complex polyunsaturated molecules. nih.gov The use of whole-cell biocatalysts can further simplify the process by eliminating the need for enzyme purification. nih.gov

Table 2: Examples of Biocatalytic Transformations in Polyunsaturated Alcohol Synthesis

| Enzyme Class | Transformation | Example Application | Reference |

| Lipases | Kinetic resolution of racemic alcohols via enantioselective acylation | Synthesis of enantiopure structured triacylglycerols | mdpi.comskemman.is |

| Alcohol Dehydrogenases (ADHs) | Stereoselective reduction of ketones to chiral alcohols | Deracemization of racemic propargylic alcohols | acs.org |

| Peroxygenases | Oxidation of alcohols to ketones | Oxidation of racemic propargylic alcohols as part of a deracemization cascade | acs.org |

| Oleate Hydratases | Stereoselective hydration of C=C double bonds | Conversion of unsaturated fatty acids to enantiopure secondary fatty alcohols | constantsystems.com |

Elucidation of Biosynthetic Pathways for Alkyne and Alkynol Containing Natural Products Relevant to E Tridec 4 En 7 Yn 1 Ol

Identification and Characterization of Enzymes Involved in Alkyne Biogenesis

The formation of the acetylenic (alkyne) bond is a key biosynthetic step catalyzed by a limited number of specialized enzyme families. These enzymes are responsible for introducing high-energy triple bonds into precursor molecules, typically acyl chains.

Fatty Acid Desaturase/Acetylenase Systems: A primary mechanism for alkyne formation involves enzymes belonging to the fatty acid desaturase (FAD) superfamily. nih.gov These are typically membrane-bound, non-heme diiron enzymes that catalyze oxygen-dependent dehydrogenation reactions. nih.gov A unique subset of these, often called acetylenases, can perform two sequential dehydrogenation steps. The first step converts a single bond to a double bond (alkene), and the second converts the alkene to an alkyne. researchgate.netnih.gov A well-characterized example is Crep1 from the plant Crepis alpina, which converts linoleic acid into crepenynic acid by introducing a triple bond at the Δ12 position. nih.gov

Acyl Carrier Protein (ACP)-Dependent Acetylenases: In many bacteria, alkyne biosynthesis is dependent on an acyl carrier protein (ACP). The JamABC pathway, identified in the cyanobacterium Moorea producens, is a key example. nih.govescholarship.org In this system, JamA (a fatty acyl-AMP ligase) activates a fatty acid and loads it onto the ACP JamC. The membrane-bound desaturase/acetylenase, JamB, then catalyzes the terminal dehydrogenation of the fatty acyl moiety attached to JamC to form the alkyne. nih.gov This process highlights the stringent interaction between the acetylenase and its cognate ACP, which is essential for the reaction. nih.gov

Cytochrome P450 Enzymes: In some fungi, cytochrome P450 monooxygenases have been identified as catalysts for alkyne formation. nih.gov These enzymes can perform dual functions, first catalyzing the dehydrogenation of a prenyl chain to create a diene intermediate, followed by an acetylenase activity to generate the alkyne moiety. semanticscholar.orgresearchgate.net This represents a distinct evolutionary path to alkyne biogenesis compared to the desaturase-based systems.

| Enzyme Class | Organism Type | Mechanism | Example(s) |

| Fatty Acid Desaturase/Acetylenase | Plants, Fungi | O₂-dependent sequential dehydrogenation of an acyl chain. | Crep1, ACET1a/b |

| ACP-Dependent Desaturase/Acetylenase | Bacteria | O₂-dependent dehydrogenation of an ACP-tethered acyl chain. | JamB, TtuB |

| Cytochrome P450 Monooxygenase | Fungi | Dehydrogenation followed by acetylenase activity on a prenyl chain. | BisI, AtyI |

Investigation of Mechanisms for Stereo- and Regioselective Alkene Formation in Biosynthesis

The "(E)" designation in (E)-Tridec-4-en-7-yn-1-ol refers to the trans geometry of the double bond at the C4 position. In polyketide and fatty acid biosynthesis, the stereochemistry of alkenes is precisely controlled by specific enzyme domains within large, multifunctional enzymes known as polyketide synthases (PKSs). nih.govnih.gov

The formation of a double bond is typically a two-step process involving a ketoreductase (KR) domain and a dehydratase (DH) domain.

Ketoreduction: After a condensation reaction extends the carbon chain, a β-keto group is formed. The KR domain reduces this ketone to a β-hydroxy group. The stereochemistry of this alcohol (D- or L-configuration) is determined by the specific type of KR domain. nih.govrsc.org

Dehydration: The DH domain then catalyzes the elimination of this β-hydroxy group and a proton from the α-carbon to form a double bond. The geometry of this double bond (cis or trans) is dictated by the DH domain, which binds the substrate in a specific conformation to facilitate either syn- or anti-elimination of water. nih.gov The formation of a trans (E) double bond, as seen in the target molecule, is the more common outcome in many PKS systems. nih.gov

The precise control exerted by these domains ensures that only the desired stereoisomer is produced during the assembly of the polyketide chain. rsc.org

Role of Carrier Proteins and Associated Gene Clusters in Polyketide Biosynthesis

Carrier proteins are central to the biosynthesis of fatty acids and polyketides. nih.govduke.edu These small, acidic proteins or domains, known as Acyl Carrier Proteins (ACPs) in PKS systems, function as a mobile scaffold. researchgate.net They are post-translationally modified with a 4'-phosphopantetheine (B1211885) prosthetic group, which acts as a flexible arm to carry the growing molecular chain as a thioester intermediate. duke.eduresearchgate.net

The role of the ACP is to shuttle these covalently attached intermediates between the various catalytic domains of the synthase assembly line (e.g., ketosynthase, acyltransferase, ketoreductase). duke.edu This ensures an orderly and efficient assembly process. In the context of alkyne biosynthesis, the ACP is not just a passive shuttle. Studies on the JamABC system have shown that the acetylenase enzyme (JamB) has a highly specific and strong interaction with its ACP partner (JamC), and this recognition is critical for catalysis. nih.govnih.gov

The genes encoding the enzymes for a specific natural product pathway are typically located together on the chromosome in what is known as a Biosynthetic Gene Cluster (BGC). escholarship.org A BGC for a polyacetylene like (E)-Tridec-4-en-7-yn-1-ol would be expected to contain genes for the core synthase enzymes, the acetylenase, and the carrier protein, ensuring their coordinated expression. nih.gov

Genetic and Metabolic Engineering Strategies for Production of Novel Analogues

The elucidation of biosynthetic pathways for alkyne-containing natural products has opened avenues for producing novel analogues through genetic and metabolic engineering. nih.gov These strategies often involve the heterologous expression of biosynthetic genes in tractable host organisms like E. coli. nih.govmdpi.com

Key engineering strategies include:

Starter Unit Engineering: The native starting molecule for a PKS assembly line can be replaced with a synthetic or enzymatically generated one. For example, the JamABC system has been used as a "trans" loading system to provide an alkyne-bearing starter unit to a modular PKS, resulting in the de novo biosynthesis of alkyne-tagged polyketides. nih.govresearchgate.net

Combinatorial Biosynthesis: This involves creating hybrid synthases by mixing and matching domains or modules from different PKS pathways. mdpi.com While powerful, this approach is often limited by the stringent protein-protein recognition requirements, especially between carrier proteins and their catalytic partners. nih.gov

Improving Protein-Protein Interactions: The efficiency of engineered pathways can be enhanced by improving the communication between components. Strategies such as introducing specific "docking domains" or using site-directed mutagenesis on the carrier protein have been shown to improve the transfer of the growing chain between the alkyne-generating machinery and the downstream PKS. nih.govresearchgate.net

These approaches allow for the creation of new molecules with tailored functionalities, which can be used as chemical probes or for developing new therapeutics. researchgate.net

| Engineering Strategy | Description | Goal | Example |

| Starter Unit Engineering | Replacing the natural starter unit of a PKS with a novel one. | Introduce new functionalities at the start of the molecule. | Using JamABC to load an alkynoic starter unit onto a modular PKS. nih.gov |

| Heterologous Expression | Transferring a complete BGC into a production host. | Produce the natural product in a more manageable organism. | Expressing bacterial polyyne BGCs in E. coli. |

| Improving Protein Interactions | Modifying carrier proteins or adding docking domains. | Increase the efficiency of substrate transfer in hybrid pathways. | Mutagenesis of JamC to improve interaction with a downstream PKS. researchgate.net |

Comparative Biosynthetic Analyses Across Different Organisms (e.g., microbes, plants, insects)

Alkyne-containing natural products are biosynthesized by a diverse range of organisms, including plants, fungi, bacteria, and insects, often through convergent evolutionary pathways. nih.govnih.gov

Plants: In plants, particularly in families like Asteraceae, polyacetylenes are common. Their biosynthesis typically originates from C18 fatty acids like linoleic or oleic acid. The key enzymes are membrane-bound fatty acid desaturases that function as acetylenases. nih.govnih.gov

Bacteria: Bacteria employ several strategies. Cyanobacteria and Actinobacteria use ACP-dependent desaturase/acetylenase systems (e.g., JamABC) to produce terminal alkynes on fatty acyl chains. nih.govescholarship.org Some Streptomyces species produce the alkyne-containing amino acid β-ethynylserine via a pathway involving a PLP-dependent lyase, which represents a completely different mechanism from desaturation. nih.gov

Fungi: Fungi utilize both fatty acid desaturase-like enzymes and cytochrome P450 monooxygenases to create acetylenic bonds. nih.govsemanticscholar.org The use of P450s for alkyne formation appears to be a distinct evolutionary solution found in this kingdom. researchgate.net

Insects and Marine Sponges: Acetylenic fatty acids and their derivatives are also found in insects and marine sponges, where they are believed to be derived from fatty acid precursors through pathways analogous to those found in plants and microbes. nih.gov

This diversity highlights that the capacity to synthesize the alkyne functional group has evolved independently multiple times in nature, using different enzymatic toolkits to achieve the same chemical transformation.

Chemical Reactivity and Transformation Chemistry of E Tridec 4 En 7 Yn 1 Ol

Transformations Involving the (E)-Alkene Moiety

The (E)-alkene in (E)-Tridec-4-en-7-yn-1-ol is a site of rich reactivity, susceptible to both addition and oxidation reactions. The stereochemistry of the trans double bond often plays a crucial role in directing the stereochemical outcome of these transformations.

Stereoselective Addition Reactions

Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)

The electron-rich double bond is prone to oxidation. Epoxidation, typically carried out with peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form an epoxide. The stereochemistry of the resulting epoxide would be influenced by the directing effect of the nearby allylic alcohol, potentially leading to a diastereoselective reaction.

Dihydroxylation of the alkene can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). Syn-dihydroxylation with these reagents would lead to the formation of a vicinal diol with a specific relative stereochemistry. The (E)-configuration of the starting alkene would result in the formation of a specific pair of enantiomers.

Table 1: Predicted Stereoselective Oxidation Reactions of the (E)-Alkene Moiety

| Reaction | Reagent | Expected Product | Stereochemical Outcome |

|---|---|---|---|

| Epoxidation | m-CPBA | Epoxide | Potentially diastereoselective due to the directing effect of the allylic alcohol. |

| Dihydroxylation | OsO₄, NMO | Vicinal Diol | Syn-addition, leading to a specific pair of enantiomers. |

Reactions of the Alkyne Functionality

The alkyne group in (E)-Tridec-4-en-7-yn-1-ol offers a unique platform for various transformations, including hydration and cycloaddition reactions, which are fundamental in synthetic and medicinal chemistry.

Selective Hydration and Hydrofunctionalization Reactions

The hydration of the internal alkyne can be catalyzed by mercury(II) salts in the presence of acid, or by other transition metal catalysts. This reaction typically follows Markovnikov's rule, leading to the formation of a ketone. For an internal alkyne such as the one in (E)-Tridec-4-en-7-yn-1-ol, hydration would likely yield a mixture of two regioisomeric ketones, unless there is a significant electronic bias.

Hydroboration-oxidation of the alkyne, using reagents like disiamylborane (B86530) or 9-BBN followed by oxidation, would result in the formation of an enol that tautomerizes to a carbonyl compound. For an internal alkyne, this would also be expected to produce a mixture of ketones.

Cycloaddition Chemistry (e.g., Click Chemistry for Bioconjugation)

The alkyne functionality is a key participant in cycloaddition reactions. Of particular importance is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a 1,2,3-triazole ring by reacting the alkyne with an azide-containing molecule. This methodology is widely used in bioconjugation to link molecules to biomolecules such as proteins or nucleic acids. The primary alcohol in (E)-Tridec-4-en-7-yn-1-ol could serve as a handle for attachment to a larger scaffold before or after the click reaction.

Table 2: Potential Cycloaddition Reactions of the Alkyne Functionality

| Reaction | Reagent | Product Type | Application |

|---|---|---|---|

| Azide-Alkyne Cycloaddition (Click Chemistry) | Organic Azide (B81097) (R-N₃), Cu(I) catalyst | 1,4-disubstituted 1,2,3-Triazole | Bioconjugation, materials science, drug discovery. |

Derivatization and Functional Group Interconversions of the Primary Alcohol

The primary alcohol is a versatile functional group that can be readily derivatized or converted into other functional groups, enhancing the synthetic utility of the molecule.

Common derivatizations include esterification and etherification. Esterification can be achieved by reaction with an acyl chloride or a carboxylic acid under acidic conditions. Etherification can be carried out using Williamson ether synthesis, for example.

The primary alcohol can also be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or further to a carboxylic acid using stronger oxidants such as potassium permanganate or Jones reagent. These transformations provide access to a wider range of compounds with different functionalities.

Table 3: Key Functional Group Interconversions of the Primary Alcohol

| Transformation | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Oxidation (mild) | PCC, CH₂Cl₂ | Aldehyde |

| Oxidation (strong) | KMnO₄ or CrO₃/H₂SO₄ | Carboxylic Acid |

| Esterification | Acyl chloride, pyridine (B92270) or Carboxylic acid, H⁺ | Ester |

| Etherification | NaH, then Alkyl halide | Ether |

Cascade Reactions and Tandem Processes for Complex Molecular Assembly

The unique structural arrangement of (E)-Tridec-4-en-7-yn-1-ol, featuring a terminal hydroxyl group, a trans-double bond, and an internal triple bond, presents a versatile scaffold for the construction of complex molecular architectures through cascade reactions and tandem processes. These reactions, often facilitated by transition metal catalysts or radical initiators, enable the formation of multiple chemical bonds in a single synthetic operation, offering a highly efficient and atom-economical approach to intricate cyclic and polycyclic systems. While specific studies on (E)-Tridec-4-en-7-yn-1-ol are not extensively documented, its reactivity can be inferred from the well-established chemistry of analogous enyne systems.

The strategic placement of the alkene and alkyne moieties classifies (E)-Tridec-4-en-7-yn-1-ol as a 1,6-enyne derivative, a class of substrates renowned for its participation in a wide array of cyclization cascades. The terminal hydroxyl group is poised to play a crucial role, acting as an internal nucleophile or a directing group that can influence the stereochemical outcome of the cyclization.

A significant avenue for the transformation of enynes is through metal-catalyzed cycloisomerization reactions. Gold and platinum catalysts, in particular, are known to activate the alkyne functionality towards nucleophilic attack by the alkene. In the context of (E)-Tridec-4-en-7-yn-1-ol, this could initiate a cascade leading to the formation of bicyclic structures. For instance, a gold(I)-catalyzed reaction could proceed via an initial 6-endo-dig cyclization, where the alkene attacks the activated alkyne, followed by trapping of the resulting carbocationic intermediate by the terminal hydroxyl group to form a complex oxygen-containing heterocyclic system. The stereochemistry of the trans-double bond would be expected to influence the conformational preference of the transition state, thereby dictating the stereochemical outcome of the newly formed chiral centers.

Palladium-catalyzed reactions offer another powerful tool for the tandem functionalization of enynes. The hydroxyl group in (E)-Tridec-4-en-7-yn-1-ol can direct the cyclization process, leading to the highly diastereoselective formation of cyclopentane (B165970) derivatives. nih.govfigshare.com Such processes often involve an initial hydropalladation or carbopalladation followed by intramolecular cyclization.

Radical-initiated cascade cyclizations of 1,6-enynes have also been developed, providing access to highly strained polycyclic compounds. acs.orgnih.gov In these reactions, a radical is generated which then engages in a series of intramolecular additions across the double and triple bonds. For a substrate like (E)-Tridec-4-en-7-yn-1-ol, a radical cascade could lead to the formation of intricate tricyclic frameworks. The reaction can be initiated by various radical precursors and reaction conditions can be tuned to favor different cyclization pathways.

Enyne metathesis is another powerful tandem process for the synthesis of complex molecules. researchgate.net This reaction, typically catalyzed by ruthenium or molybdenum carbene complexes, can be employed in a ring-closing fashion to generate cyclic dienes. For (E)-Tridec-4-en-7-yn-1-ol, an intramolecular enyne metathesis would lead to a nine-membered ring containing a conjugated diene, a structural motif that can be further elaborated.

The following interactive table summarizes hypothetical cascade reactions of (E)-Tridec-4-en-7-yn-1-ol based on known reactivity of analogous 1,6-enynes.

| Catalyst/Initiator | Reaction Type | Potential Product | Key Features |

| Gold(I) Complex | Cycloisomerization | Bicyclic Ether | 6-endo-dig cyclization followed by intramolecular trapping by the hydroxyl group. |

| Palladium(0) Complex | Hydroxyl-Directed Cyclization | Functionalized Cyclopentane | High diastereoselectivity directed by the hydroxyl group. nih.govfigshare.com |

| Radical Initiator (e.g., AIBN) | Radical Cascade | Tricyclic Alcohol | Formation of multiple C-C bonds in a single step. acs.orgnih.gov |

| Grubbs Catalyst | Ring-Closing Enyne Metathesis | Nine-Membered Cyclic Diene | Formation of a macrocyclic system with a conjugated diene. researchgate.net |

Rational Design and Synthesis of Analogues and Derivatives of E Tridec 4 En 7 Yn 1 Ol for Structure Activity Relationship Studies

Exploration of Alkene and Alkyne Positional Isomers

The specific placement of the alkene and alkyne functionalities within the thirteen-carbon chain of (E)-Tridec-4-en-7-yn-1-ol is critical to its three-dimensional shape and electronic distribution. The rational design of positional isomers, where the locations of the double and triple bonds are systematically varied, is a key strategy to map the binding pocket of its putative receptor or the active site of its target enzyme.

The synthesis of these isomers can be achieved through various organometallic coupling strategies. For instance, Sonogashira or Cadiot-Chodkiewicz couplings can be employed to join different alkynyl and vinyl fragments, allowing for the precise placement of the unsaturation points.

The biological activity of each isomer would be compared to the parent compound. A significant drop in activity upon moving the alkene or alkyne would suggest that their original positions are optimal for interaction with the biological target. Conversely, maintaining or even enhancing activity in a positional isomer would indicate a degree of tolerance within the binding site for that region of the molecule. This systematic approach helps to define the spatial constraints of the target's binding domain. Structure-activity relationship studies on other classes of molecules, such as synthetic cathinones, have demonstrated that even subtle shifts in functional group positions can lead to dramatic changes in biological potency and selectivity. nih.gov

Table 1: Hypothetical Biological Activity of Positional Isomers of (E)-Tridec-4-en-7-yn-1-ol

| Compound Name | Alkene Position | Alkyne Position | Relative Activity (%) |

|---|---|---|---|

| (E)-Tridec-4-en-7-yn-1-ol | 4 | 7 | 100 |

| (E)-Tridec-3-en-6-yn-1-ol | 3 | 6 | 75 |

| (E)-Tridec-5-en-8-yn-1-ol | 5 | 8 | 60 |

| (E)-Tridec-4-en-8-yn-1-ol | 4 | 8 | 45 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected outcomes of SAR studies.

Stereochemical Variations (Z-Alkene Isomers, Chiral Centers within the Chain)

Stereochemistry plays a paramount role in the specificity of molecular interactions in biological systems. mdpi.com For (E)-Tridec-4-en-7-yn-1-ol, the trans (E) configuration of the double bond dictates a more linear and rigid conformation compared to its cis (Z) counterpart.

The synthesis of the (Z)-isomer, (Z)-Tridec-4-en-7-yn-1-ol, is a critical step in understanding the importance of the alkene geometry. This can be achieved through stereoselective reduction of a corresponding diyne precursor using catalysts like Lindlar's catalyst, or through Wittig-type reactions designed to favor the Z-alkene product. qs-gen.com Comparing the biological activity of the (E) and (Z) isomers can reveal whether a specific geometric arrangement is necessary for fitting into a binding pocket. A significant loss of activity for the (Z)-isomer would imply a strict requirement for the more linear shape of the (E)-isomer.

Furthermore, the introduction of chiral centers along the aliphatic chain can provide deeper insights into the topology of the binding site. Asymmetric synthesis methods can be used to create stereodefined analogues with methyl or hydroxyl groups at various positions. For example, an enantioselective epoxidation followed by reductive opening could introduce a chiral hydroxyl group. The differential activity between enantiomers (R vs. S) would provide strong evidence of a specific three-point interaction with the biological target, a common principle in pharmacology and pheromone science. mdpi.comnih.gov

Table 2: Hypothetical Impact of Stereochemical Variations on Biological Activity

| Compound Name | Key Stereochemical Feature | Relative Activity (%) |

|---|---|---|

| (E)-Tridec-4-en-7-yn-1-ol | E-alkene | 100 |

| (Z)-Tridec-4-en-7-yn-1-ol | Z-alkene | 15 |

| (2R, E)-2-Methyl-tridec-4-en-7-yn-1-ol | R-chiral center at C-2 | 80 |

Note: The data in this table is hypothetical and for illustrative purposes.

Chain Length Modifications and Their Impact on Molecular Recognition

Synthesis of these analogues would involve starting with shorter or longer chain precursors while maintaining the relative positions of the functional groups. For example, starting with a shorter or longer terminal alkyne in a coupling reaction would yield the desired homologues.

A parabolic relationship is often observed in such studies, where activity increases with chain length up to an optimal point, after which it decreases. Shorter chains may not be long enough to engage in all necessary binding interactions, while longer chains might introduce steric hindrance or be too lipophilic to reach the target site effectively. These findings help to define the size of the binding pocket or channel.

Introduction of Heteroatoms or Cyclic Motifs

Replacing carbon atoms or methylene (B1212753) groups with heteroatoms (such as oxygen, sulfur, or nitrogen) or incorporating cyclic motifs are established strategies in medicinal chemistry to probe the electronic and conformational requirements of a pharmacophore.

For (E)-Tridec-4-en-7-yn-1-ol, an ether oxygen could be introduced into the alkyl chain to explore the tolerance for a polar, hydrogen bond-accepting group. For instance, an analogue like (E)-10-Oxa-tridec-4-en-7-yn-1-ol could be synthesized. The presence of the ether could potentially form new hydrogen bonds with the receptor, or it could be detrimental to activity if that region of the binding site is hydrophobic.

Similarly, introducing a small, rigid cyclic motif like a cyclopropane (B1198618) ring in place of the double bond or within the alkyl chain would lock the conformation in that region. The synthesis of such an analogue could involve a Simmons-Smith cyclopropanation of a diene precursor. Comparing the activity of these constrained analogues to the more flexible parent compound can provide valuable information about the bioactive conformation of (E)-Tridec-4-en-7-yn-1-ol.

Derivatization for Probing Biological Interactions and Mechanisms

To study the biological interactions and mechanism of action of (E)-Tridec-4-en-7-yn-1-ol, its structure can be derivatized to create molecular probes without significantly altering its core binding properties. The primary alcohol at the C-1 position is an ideal handle for such modifications.

Fluorescent Probes: The alcohol can be esterified with a fluorescent carboxylic acid (a fluorophore) like dansyl chloride or a coumarin (B35378) derivative. researchgate.netresearchgate.net These fluorescently-tagged analogues can be used in binding assays, fluorescence microscopy, or flow cytometry to visualize the localization of the compound in tissues or cells and to quantify binding affinities. The choice of the fluorescent label is critical to ensure it does not sterically hinder the interaction with the biological target. mdpi.com

Affinity Probes: For identifying and isolating receptors, photoaffinity labels can be synthesized. This involves incorporating a photoreactive group, such as an azide (B81097) or a benzophenone, into the molecule. Upon binding to its target and subsequent exposure to UV light, the probe forms a covalent bond with the receptor, allowing for its identification and characterization.

Metabolic Probes: Replacing hydrogen atoms with deuterium (B1214612) or carbon-12 with carbon-13 can create isotopically labeled analogues. These heavy-atom versions of (E)-Tridec-4-en-7-yn-1-ol can be used in mass spectrometry-based studies to trace the metabolic fate of the compound within an organism, helping to identify key metabolic enzymes and degradation pathways.

The successful design and synthesis of these derivatives are essential for moving beyond simple SAR studies and into a deeper mechanistic understanding of how (E)-Tridec-4-en-7-yn-1-ol exerts its biological effects.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (E)-Tridec-4-en-7-yn-1-ol |

| (E)-Tridec-3-en-6-yn-1-ol |

| (E)-Tridec-5-en-8-yn-1-ol |

| (E)-Tridec-4-en-8-yn-1-ol |

| (E)-Tridec-5-en-7-yn-1-ol |

| (Z)-Tridec-4-en-7-yn-1-ol |

| (2R, E)-2-Methyl-tridec-4-en-7-yn-1-ol |

| (2S, E)-2-Methyl-tridec-4-en-7-yn-1-ol |

Ecological and Biological Roles of E Tridec 4 En 7 Yn 1 Ol and Its Derivatives in Chemical Communication Systems

Investigations into Pheromonal Activity and Biosynthesis as Pheromone Precursors

While direct studies on the pheromonal activity of (E)-Tridec-4-en-7-yn-1-ol are absent from the scientific record, its molecular structure—a 13-carbon chain with an alcohol functional group and sites of unsaturation—is characteristic of many known insect pheromones. Insect sex pheromones are often long-chain unsaturated alcohols, aldehydes, or acetates. These molecules are highly specific and are used by one sex, typically the female, to attract the other for mating. The precise geometry of the double bonds (E or Z) and the position of both double and triple bonds are critical for biological activity, ensuring species-specific communication.

The biosynthesis of such compounds in insects generally originates from fatty acid metabolism. Precursor fatty acids, such as palmitic acid or stearic acid, undergo a series of enzymatic modifications. These modifications include chain shortening or elongation, desaturation to introduce double bonds, and reduction of the carboxyl group to an alcohol. The introduction of a triple bond (an alkyne group) is less common but has been observed in some insect- and plant-derived natural products. The biosynthesis of the en-yne functionality in (E)-Tridec-4-en-7-yn-1-ol would likely involve a specialized set of desaturase enzymes capable of introducing both double and triple bonds at specific positions along the carbon chain.

Table 1: Examples of Insect Pheromones with Unsaturated Alcohol Structures

| Compound Name | Chemical Formula | Insect Species | Function |

| Bombykol | C16H30O | Bombyx mori (Silkworm Moth) | Female sex pheromone |

| (Z)-11-Hexadecen-1-ol | C16H32O | Various moth species | Pheromone component |

| (E,Z)-7,9-Dodecadien-1-ol | C12H22O | Lobesia botrana (European Grapevine Moth) | Female sex pheromone |

| (Z)-9-Tricosene | C23H46 | Musca domestica (Housefly) | Female sex pheromone |

Occurrence as Metabolites in Specific Biological Sources (e.g., insect exocrine glands, plant tissues)

Although (E)-Tridec-4-en-7-yn-1-ol has not been specifically identified from insect exocrine glands or plant tissues, these are the most probable sources for such a compound. Insect exocrine glands are specialized structures that produce and release a vast array of semiochemicals, including pheromones for communication, allomones for defense, and kairomones for host location. Analytical studies of the glandular secretions of countless insect species have revealed a rich diversity of long-chain unsaturated alcohols and their derivatives.

In plants, volatile organic compounds (VOCs) are produced for various purposes, including attracting pollinators, deterring herbivores, and communicating with other plants. nih.govfrontiersin.org These VOCs encompass a wide range of chemical classes, including terpenoids, fatty acid derivatives, and aromatic compounds. While polyacetylenes (compounds with multiple triple bonds) are known from some plant families, the specific en-yne alcohol has not been reported. The identification of novel natural products is an ongoing area of research, and it is plausible that compounds with this structure exist in as-yet-unanalyzed species of insects or plants.

Role in Interspecies Signaling and Ecological Interactions

Chemical signals are fundamental to the interactions between different species. While pheromones mediate intraspecific communication, other semiochemicals govern interspecific interactions. For instance, some plants, when attacked by herbivores, release specific volatiles that attract parasitic wasps, which in turn attack the herbivores. This is a form of indirect plant defense mediated by chemical cues.

A compound like (E)-Tridec-4-en-7-yn-1-ol, if produced by an insect, could potentially be detected by predators or parasitoids, acting as a kairomone that reveals the location of the insect. Conversely, if produced by a plant, it could act as a synomone, a signal that benefits both the emitter (the plant) and the receiver (e.g., a pollinator). The specific ecological role would be entirely dependent on the context in which the compound is produced and the species that are capable of detecting it.

Insights into Coevolutionary Processes Driven by Chemical Signals

The specificity of chemical communication systems is a product of coevolution. In the context of insect sex pheromones, there is a strong selective pressure for both the signal produced by the female and the receptor in the male's antenna to be highly tuned to each other. This ensures that mating occurs only between individuals of the same species. Any change in the female's pheromone blend must be accompanied by a corresponding change in the male's ability to detect that new blend for the signal to remain effective. This "private channel" of communication can drive the reproductive isolation of populations and, over time, lead to the formation of new species.

The evolution of novel chemical signals, such as a hypothetical pheromone like (E)-Tridec-4-en-7-yn-1-ol, would be a result of mutations in the biosynthetic pathways of the emitting organism and the receptor proteins of the receiving organism. The intricate dance of signal and reception is a classic example of a coevolutionary arms race, where the signaler and receiver are in a constant state of reciprocal adaptation.

Application as Chemical Probes for Receptor Binding and Enzyme Activity

Synthetic versions of natural semiochemicals are invaluable tools for research. A synthesized version of (E)-Tridec-4-en-7-yn-1-ol could be used as a chemical probe to investigate the binding specificity of olfactory receptors in insects. By systematically modifying the structure of the molecule (e.g., changing the position or geometry of the double and triple bonds) and testing the binding of these analogues to receptors, scientists can map the structure-activity relationship and understand how the receptor recognizes its target ligand.

Furthermore, such a compound could be used to study the enzymes involved in its biosynthesis and degradation. By labeling the molecule with isotopes, researchers can trace its metabolic fate within an organism. This can help to identify the specific desaturases, reductases, and other enzymes that are responsible for its formation and breakdown. This knowledge can have practical applications, for example, in the development of enzyme inhibitors that could disrupt insect communication for pest control purposes.

Conclusion and Future Research Trajectories

Synthesis Challenges and Innovations in Polyunsaturated Chemistry

The chemical synthesis of polyunsaturated molecules like (E)-Tridec-4-en-7-yn-1-ol is a significant challenge that drives innovation in organic chemistry. The presence of both an E-configured double bond and a triple bond requires precise stereocontrol to avoid the formation of unwanted isomers.

Key challenges in the synthesis of such compounds include:

Stereoselectivity: Achieving the desired (E)-configuration of the double bond while constructing the carbon skeleton is a primary hurdle.

Functional Group Compatibility: The presence of a terminal alcohol requires protection and deprotection steps that must be compatible with the reactive enyne moiety.

Reactivity of the Enyne System: The conjugated system of the double and triple bond can be susceptible to undesired side reactions, such as polymerization or rearrangement under certain conditions.

Recent advancements in synthetic methodologies offer promising solutions to these challenges. Enyne metathesis, catalyzed by ruthenium carbene complexes, has emerged as a powerful tool for the construction of complex carbo- and heterocyclic structures containing the enyne motif. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, provide efficient methods for forming the carbon-carbon triple bond. rsc.org Innovations in stereoselective hydrogenation of alkynes to alkenes also offer precise control over the geometry of the double bond. rsc.org For instance, the synthesis of other complex polyunsaturated molecules has successfully utilized Sonogashira coupling and stereoselective hydrogenation to create specific E,Z or E,E-conjugated double bonds. rsc.org

Advancements in Biosynthetic Pathway Elucidation and Engineering

The biosynthesis of polyacetylenes and other polyunsaturated fatty acid derivatives is a complex process that is beginning to be unraveled. nih.govplantae.orgresearchgate.net These natural products are often derived from common fatty acid precursors, such as oleic and linoleic acid, through a series of desaturation and acetylenation reactions. researchgate.net The enzymes responsible for these transformations, primarily fatty acid desaturases (FADs) and acetylenases, are key to understanding how organisms produce such a diverse array of structures. researchgate.netoup.com

The biosynthetic pathway leading to (E)-Tridec-4-en-7-yn-1-ol is likely to involve a similar series of enzymatic steps. Research on polyacetylene biosynthesis in plants like carrots has identified FAD2-type enzymes as crucial for introducing double and triple bonds into fatty acid chains. plantae.org Isotopic tracer experiments have been fundamental in demonstrating that the majority of these compounds originate from fatty acid and polyketide precursors. researchgate.net

Future advancements in this field will be driven by integrated omics approaches, combining genomics, transcriptomics, and metabolomics to identify and characterize the genes and enzymes involved in the biosynthesis of specific polyacetylenes. oup.com This knowledge can then be applied to:

Metabolic Engineering: Engineering microorganisms or plants to produce (E)-Tridec-4-en-7-yn-1-ol or novel derivatives in larger quantities.

Biocatalysis: Using isolated enzymes for the in vitro synthesis of these compounds, offering a green alternative to traditional chemical synthesis.

Understanding Regulation: Investigating how environmental or developmental cues regulate the expression of biosynthetic genes and the accumulation of these compounds. oup.com

Unexplored Biological Functions and Ecological Niches

While many polyacetylenes exhibit significant biological activities, including antibacterial, antifungal, and anti-inflammatory properties, the specific functions of (E)-Tridec-4-en-7-yn-1-ol remain largely unexplored. researchgate.net Long-chain unsaturated alcohols and their derivatives are known to play various roles in biology, from acting as signaling molecules to being components of cell membranes. nih.govmdpi.comiarc.fr For example, the acetate ester of a related compound, (E)-4-tridecen-1-ol, is used as a lepidopteran sex attractant pheromone. nih.gov

Future research should focus on a systematic investigation of the biological activities of (E)-Tridec-4-en-7-yn-1-ol. This could involve:

Bioactivity Screening: Testing the compound against a wide range of biological targets, including cancer cell lines, pathogenic microbes, and inflammatory pathways.

Ecological Studies: Investigating the natural sources of (E)-Tridec-4-en-7-yn-1-ol to understand its ecological role. It may function as a defense compound, a signaling molecule, or have other specialized functions within its native ecosystem.

Mode of Action Studies: If biological activity is identified, further research will be needed to elucidate the molecular mechanism by which the compound exerts its effects.

The structural similarity of (E)-Tridec-4-en-7-yn-1-ol to other bioactive polyacetylenes suggests that it may possess interesting and potentially useful biological properties awaiting discovery.

Emerging Opportunities in Bioinspired Synthesis and Chemical Biology Applications

The unique structural features of (E)-Tridec-4-en-7-yn-1-ol and other enyne-containing natural products make them valuable targets for bioinspired synthesis and as tools for chemical biology. The alkyne moiety is a particularly useful functional group in organic chemistry. nih.gov

Emerging opportunities include:

Bioinspired Synthesis: The biosynthetic pathways of polyacetylenes can inspire the development of novel synthetic strategies that mimic nature's efficiency and selectivity. This could lead to the creation of libraries of related compounds with diverse biological activities.

Chemical Probes: The alkyne group can be used as a chemical handle for "click" chemistry, a powerful method for attaching fluorescent tags, affinity labels, or other reporter groups. nih.gov This would allow for the use of (E)-Tridec-4-en-7-yn-1-ol as a probe to study biological processes, identify protein targets, and visualize its distribution within cells or organisms.

Drug Discovery: The enyne motif is present in numerous biologically active molecules. researchgate.net The synthesis of derivatives of (E)-Tridec-4-en-7-yn-1-ol could lead to the discovery of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

Q & A

Q. How can researchers reconcile open-data mandates with intellectual property concerns in collaborative studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.